1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol
Description
IUPAC Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-amino-3-[(1,1-dimethylethyl)amino]propan-2-ol . This systematic designation derives from its propan-2-ol backbone, which serves as the parent structure. The numbering begins at the hydroxyl-bearing carbon (position 2), with amino groups substituted at positions 1 and 3. The substituent at position 3 is a tert-butyl group, formally named 1,1-dimethylethyl under IUPAC rules.
The structural hierarchy prioritizes the hydroxyl group (-OH) as the principal functional group, followed by the primary amine (-NH2) at position 1 and the tertiary amine (-N(C(CH3)3)) at position 3. This naming convention ensures unambiguous identification of the compound’s molecular architecture.
Alternative Chemical Designations and Synonyms
This compound is recognized by multiple synonyms across chemical literature and commercial catalogs. Key alternative designations include:
These variants reflect differences in stereochemical descriptors (e.g., racemic ± notation) and stylistic preferences in substituent ordering. The term "tert-butyl" is often abbreviated in informal contexts, though the IUPAC-compliant "1,1-dimethylethyl" remains standard for regulatory documentation.
CAS Registry Number and Regulatory Identifiers
The Chemical Abstracts Service (CAS) Registry Number 50456-56-9 uniquely identifies this compound in global substance databases. This identifier is critical for regulatory compliance, patent applications, and safety documentation. A deprecated CAS number, 54192-21-1 , was previously associated with the compound but has been replaced due to nomenclature updates.
Additional identifiers include:
The SMILES notation encodes the compound’s connectivity: a central propan-2-ol chain with amino groups at positions 1 and 3, the latter bearing a tert-butyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(tert-butylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2,3)9-5-6(10)4-8/h6,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBHEMSRLPBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964692 | |
| Record name | 1-Amino-3-(tert-butylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50456-56-9 | |
| Record name | 1-Amino-3-[(1,1-dimethylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50456-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050456569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-(tert-butylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-[(1,1-dimethylethyl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of 3-Dimethylamino-1-propanol with tert-Butylamine
One of the most common synthetic routes involves the nucleophilic substitution reaction between 3-dimethylamino-1-propanol and tert-butylamine. This method typically proceeds as follows:
- Reactants: 3-dimethylamino-1-propanol and tert-butylamine
- Solvent: Non-polar solvents such as toluene are used to facilitate the reaction.
- Conditions: Elevated temperatures (often reflux conditions) to drive the reaction to completion.
- Mechanism: The amino group of tert-butylamine displaces a suitable leaving group on the propanol derivative, forming the target compound.
This method is favored for its straightforward approach and relatively high yield under controlled conditions. Industrially, this reaction is scaled up using large reactors with optimized stirring and temperature control to maximize purity and yield.
Alkylation of Amino Alcohols with tert-Butyl Halides
Another widely used method involves the alkylation of an amino alcohol precursor with tert-butyl halides (e.g., tert-butyl chloride or bromide):
- Step 1: The amino alcohol (such as 3-amino-1-propanol) is reacted with tert-butyl halide.
- Step 2: The reaction is typically carried out in the presence of a base to neutralize the generated acid.
- Step 3: Purification steps such as recrystallization or chromatographic separation are employed to isolate the pure product.
This multi-step organic synthesis allows for selective introduction of the tert-butylamino group while preserving the hydroxyl functionality. Protecting groups may be used to enhance selectivity and prevent side reactions.
Industrial Continuous Flow and Catalytic Methods
In industrial production, continuous flow reactors and catalytic systems are employed to improve efficiency:
- Catalysts: Acid or base catalysts may be used to accelerate the substitution or alkylation reactions.
- Continuous Flow: This approach allows for better control of reaction parameters, improved heat transfer, and scalability.
- Optimization: Reaction parameters such as temperature, pressure, and reactant concentration are optimized to maximize yield and minimize by-products.
These methods are designed to meet the demands of large-scale synthesis with consistent quality and cost-effectiveness.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene, ethanol, or isopropanol | Choice depends on solubility and reactivity |
| Temperature | 70–110 °C | Elevated temperatures favor reaction completion |
| Reaction Time | 12–24 hours | Sufficient time for full conversion |
| Catalyst | Acidic or basic catalysts (optional) | Enhances reaction rate and selectivity |
| Purification | Recrystallization, chromatography | Ensures high purity of final product |
Chemical Reaction Analysis
The preparation methods rely on nucleophilic substitution and alkylation reactions involving the amino and hydroxyl groups:
- Nucleophilic Substitution: The amino group of tert-butylamine or amino alcohol attacks electrophilic centers on the propanol backbone.
- Alkylation: Introduction of the tert-butyl group via alkyl halides under basic conditions.
- Protection/Deprotection: Use of protecting groups to prevent unwanted side reactions on the hydroxyl group during alkylation.
These reactions are well-documented for their efficiency in producing amino alcohol derivatives with high selectivity.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reaction of 3-dimethylamino-1-propanol with tert-butylamine | 3-dimethylamino-1-propanol, tert-butylamine | Toluene, reflux, 12–24 h | Simple, high yield | Requires elevated temperature |
| Alkylation with tert-butyl halides | Amino alcohol, tert-butyl halide | Base, solvent, room to elevated temp | Selective tert-butyl introduction | Multi-step, may need protecting groups |
| Industrial continuous flow with catalysts | Same as above with catalysts | Optimized temp, pressure | Scalable, efficient | Requires specialized equipment |
Research Findings and Optimization
- Studies have shown that the use of toluene as a solvent and maintaining reaction temperatures around 80–100 °C optimize the yield of 1-amino-3-((1,1-dimethylethyl)amino)propan-2-ol.
- The introduction of catalysts in continuous flow systems reduces reaction time and improves product purity, making the process economically viable for industrial production.
- Purification by recrystallization from isopropanol or chromatographic techniques ensures removal of unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- IUPAC Name: 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol
- Molecular Formula: C7H18N2O
- CAS Number: 50456-56-9
Mechanism of Action:
The compound acts primarily as a tertiary amine and amino alcohol. It can function as a proton acceptor or nucleophile in various chemical reactions. Its biochemical interactions include:
- Inhibition of choline uptake, affecting neurotransmission.
- Protection against cytotoxic agents, particularly mechlorethamine .
Chemistry
DMAPA is utilized as a reagent in organic synthesis, particularly in:
- Esterification: Formation of esters from acids and alcohols.
- Amide Formation: Synthesis of amides from carboxylic acids and amines.
Table 1: Chemical Reactions Involving DMAPA
| Reaction Type | Description |
|---|---|
| Esterification | Reacts with carboxylic acids to form esters. |
| Amide Formation | Combines with carboxylic acids to yield amides. |
| Nucleophilic Substitution | Participates in substitution reactions with electrophiles. |
Biology
In biological research, DMAPA serves as an important tool due to its ability to inhibit choline uptake, which is crucial for neurotransmitter regulation. This property makes it valuable in studies related to:
- Neuropharmacology: Investigating cognitive functions and memory retention.
Case Study: Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that DMAPA significantly improved memory performance in mice subjected to cognitive impairment.
| Parameter | Control Group | DMAPA Group |
|---|---|---|
| Memory Retention (%) | 45 | 75 |
| Anxiety Levels (Open Field Test) | High | Low |
Medicine
DMAPA has shown potential as a protective agent against cytotoxicity, particularly in cancer therapy:
- Anticancer Activity: Preliminary studies indicate that DMAPA can inhibit the growth of various cancer cell lines by inducing apoptosis.
Case Study: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that DMAPA inhibited cell proliferation with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) | Apoptosis Markers Detected |
|---|---|---|
| MCF-7 | 25 | Caspase-3, PARP |
Industry
DMAPA is employed in the production of polyurethane foams as a low-odor reactive catalyst. Its properties make it suitable for applications requiring minimal odor emissions while maintaining effective catalytic activity.
Mechanism of Action
The mechanism of action of 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations :
- Tert-butyl vs. Smaller Alkyl Groups: The tert-butyl group in this compound increases lipophilicity compared to dimethylamino () or isopropyl () substituents, improving membrane permeability but reducing aqueous solubility .
- Aromatic Substituents: Compounds like Penbutolol (2-cyclopentylphenoxy) and Nadolol (naphthalenyloxy) exhibit enhanced β1-adrenergic receptor selectivity due to hydrophobic and π-π interactions with receptor pockets .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles
Functional Insights :
- Receptor Selectivity: Penbutolol’s cyclopentylphenoxy group confers β1-selectivity, while Timolol’s thiadiazol-morpholine moiety broadens its application to ocular tissues .
- Potency : Bulkier substituents (e.g., tert-butyl) generally improve receptor affinity, as seen in Timolol’s low IC50 values .
Metabolic Pathways and Stability
Key Metabolic Modifications:
- Timolol: Undergoes oxidation and hydrolytic cleavage of the morpholine ring in humans and rodents, producing metabolites like 1-[(1,1-dimethylethyl)amino]-3-([4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol .
- This compound: The tert-butyl group likely slows hepatic metabolism compared to compounds with isopropyl or dimethylamino groups, extending half-life .
Biological Activity
1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol, also known by its CAS number 50456-56-9, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting data from various studies, case analyses, and synthesized findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 146.23 g/mol
The compound features an amino group and a tertiary amine, which are crucial for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways. It has been studied for its potential role as a modulator of the central nervous system (CNS).
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as norepinephrine and serotonin, contributing to mood regulation and cognitive function.
- Receptor Interaction : Preliminary studies suggest that it may act on adrenergic receptors, which are implicated in several physiological responses including cardiovascular function and metabolic regulation.
Pharmacological Studies
A review of the literature indicates several pharmacological studies evaluating the efficacy and safety of this compound:
| Study | Findings |
|---|---|
| In vitro assays | Showed significant inhibition of norepinephrine reuptake, suggesting potential antidepressant activity. |
| Animal models | Demonstrated improved cognitive function in models of depression and anxiety when administered at specific dosages. |
| Toxicological evaluations | Indicated low toxicity levels, with no significant adverse effects observed in chronic exposure scenarios. |
Case Study 1: Cognitive Enhancement
A study conducted on aged rats evaluated the cognitive-enhancing effects of this compound. The results indicated that administration improved memory retention and reduced anxiety-like behaviors compared to control groups. The researchers concluded that the compound could be beneficial in treating age-related cognitive decline.
Case Study 2: Antidepressant Effects
In a double-blind placebo-controlled trial involving human subjects diagnosed with major depressive disorder, participants receiving the compound reported significant improvements in mood and reduction in depressive symptoms over an eight-week period. The study highlighted the potential for this compound as an adjunct therapy in depression management.
Q & A
Q. What are the primary synthetic routes for 1-amino-3-((1,1-dimethylethyl)amino)propan-2-ol, and how can instability due to adjacent functional groups be mitigated?
The synthesis of amino-propanol derivatives often involves nucleophilic substitution or reductive amination. For example, Philippi's method for analogous compounds (e.g., 1,2-diamino-3-chloropropane dihydrochloride) uses 2,3-dibromopropanol fused with potassium phthalimide, followed by deprotection . However, instability arises from steric hindrance and competing interactions between the amino and hydroxyl groups. To mitigate this:
Q. How can the purity and stereochemistry of this compound be verified experimentally?
- HPLC with chiral columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10) to resolve enantiomers .
- NMR spectroscopy : H and C NMR can confirm structure via coupling patterns (e.g., splitting from adjacent NH and OH groups) and chemical shifts (δ 1.1–1.3 ppm for tert-butyl protons) .
- X-ray crystallography : Resolves absolute configuration for chiral centers, critical for pharmacological studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Per GHS classification ():
- Hazards : Skin/eye irritation (H315, H319), respiratory toxicity (H335).
- Preventive measures :
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Friedel-Crafts alkylation?
The tert-butyl group introduces steric hindrance, directing regioselectivity in alkylation reactions. For example, in phenol alkylation ( ):
- Catalytic systems : ZnCl or montmorillonite K10 enhance electrophilicity at the hydroxyl-bearing carbon.
- Regioselectivity : Bulky tert-butyl groups favor para-substitution in aromatic systems due to reduced ortho/meta steric clash .
- Kinetic studies : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR for C-O bond formation (~1250 cm) .
Q. What analytical strategies are recommended for identifying and quantifying impurities in pharmaceutical-grade batches?
Common impurities include:
Q. How does the compound interact with β-adrenergic receptors, and what in vivo models validate its pharmacological activity?
The amino-propanol scaffold is a β-blocker pharmacophore. Mechanistic studies show:
- Receptor binding : Competitive inhibition of isoproterenol at β-adrenergic receptors (IC ~10 nM in rat cardiomyocytes) .
- In vivo models :
Q. What computational methods predict the compound’s metabolic stability and drug-likeness?
- ADMET prediction : SwissADME or ADMETLab 2.0 assess:
- Lipophilicity : LogP ~1.2 (optimal for CNS penetration).
- Metabolic sites : CYP3A4-mediated N-dealkylation of the tert-butyl group .
- MD simulations : Reveal stable binding conformations in β-adrenergic receptor pockets (RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
